![molecular formula C14H14N2O4 B5712141 methyl 4-[(4-methoxy-6-methyl-2-pyrimidinyl)oxy]benzoate](/img/structure/B5712141.png)
methyl 4-[(4-methoxy-6-methyl-2-pyrimidinyl)oxy]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-[(4-methoxy-6-methyl-2-pyrimidinyl)oxy]benzoate, also known as MMPB, is a synthetic compound that has been extensively studied in scientific research. It is a member of the benzoate family of compounds and is commonly used as a research tool in the fields of biochemistry, pharmacology, and medicinal chemistry. The purpose of
Wirkmechanismus
The mechanism of action of methyl 4-[(4-methoxy-6-methyl-2-pyrimidinyl)oxy]benzoate is not fully understood, but it is believed to act as an inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH). DHODH is a key enzyme in the de novo pyrimidine synthesis pathway, which is essential for cell growth and proliferation. Inhibition of DHODH by methyl 4-[(4-methoxy-6-methyl-2-pyrimidinyl)oxy]benzoate leads to a decrease in pyrimidine synthesis and ultimately cell death.
Biochemical and Physiological Effects
methyl 4-[(4-methoxy-6-methyl-2-pyrimidinyl)oxy]benzoate has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that methyl 4-[(4-methoxy-6-methyl-2-pyrimidinyl)oxy]benzoate has antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. It has also been shown to have antiviral activity against hepatitis B and C viruses. In addition, methyl 4-[(4-methoxy-6-methyl-2-pyrimidinyl)oxy]benzoate has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using methyl 4-[(4-methoxy-6-methyl-2-pyrimidinyl)oxy]benzoate in lab experiments is that it is a well-characterized compound with a known mechanism of action. This makes it a useful tool for studying the effects of DHODH inhibition on cellular processes. However, one limitation of using methyl 4-[(4-methoxy-6-methyl-2-pyrimidinyl)oxy]benzoate is that it is a synthetic compound and may not accurately reflect the effects of natural compounds on cellular processes.
Zukünftige Richtungen
There are several future directions for research on methyl 4-[(4-methoxy-6-methyl-2-pyrimidinyl)oxy]benzoate. One area of interest is the development of methyl 4-[(4-methoxy-6-methyl-2-pyrimidinyl)oxy]benzoate analogs with improved potency and selectivity for DHODH inhibition. Another area of interest is the use of methyl 4-[(4-methoxy-6-methyl-2-pyrimidinyl)oxy]benzoate in combination with other drugs to enhance its antitumor and antiviral effects. Additionally, there is interest in studying the effects of methyl 4-[(4-methoxy-6-methyl-2-pyrimidinyl)oxy]benzoate on other cellular processes and pathways beyond pyrimidine synthesis.
Synthesemethoden
Methyl 4-[(4-methoxy-6-methyl-2-pyrimidinyl)oxy]benzoate can be synthesized through a multi-step process that involves the reaction of 4-aminobenzoic acid with 4-methoxy-6-methyl-2-pyrimidinol in the presence of a dehydrating agent such as thionyl chloride. The resulting intermediate is then reacted with methyl alcohol to yield the final product, methyl 4-[(4-methoxy-6-methyl-2-pyrimidinyl)oxy]benzoate. The synthesis of methyl 4-[(4-methoxy-6-methyl-2-pyrimidinyl)oxy]benzoate has been optimized over the years to improve yields and purity of the compound.
Wissenschaftliche Forschungsanwendungen
Methyl 4-[(4-methoxy-6-methyl-2-pyrimidinyl)oxy]benzoate is commonly used as a research tool in the fields of biochemistry, pharmacology, and medicinal chemistry. It is often used as a reference compound in the development of new drugs and as a tool to study the structure-activity relationship of benzoate compounds. methyl 4-[(4-methoxy-6-methyl-2-pyrimidinyl)oxy]benzoate has been shown to have a variety of biological activities, including antitumor, antiviral, and anti-inflammatory effects.
Eigenschaften
IUPAC Name |
methyl 4-(4-methoxy-6-methylpyrimidin-2-yl)oxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c1-9-8-12(18-2)16-14(15-9)20-11-6-4-10(5-7-11)13(17)19-3/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJAMZFFOSVAVRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2=CC=C(C=C2)C(=O)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[(4-methoxy-6-methylpyrimidin-2-yl)oxy]benzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{4-[acetyl(methyl)amino]phenyl}-2-chloro-5-nitrobenzamide](/img/structure/B5712059.png)
![4-[(dimethylamino)methylene]-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5712065.png)
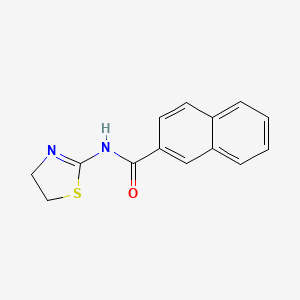
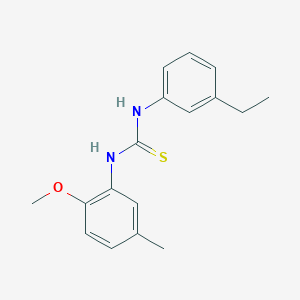
![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-furamide](/img/structure/B5712089.png)
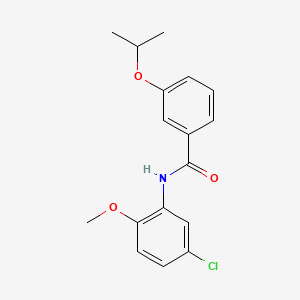
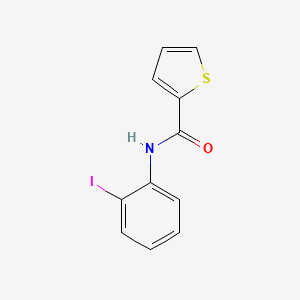

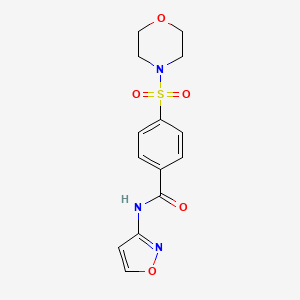
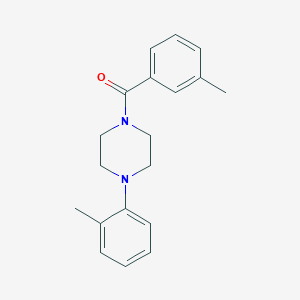

![N-[2-(4-chlorophenyl)ethyl]-4-fluorobenzenesulfonamide](/img/structure/B5712135.png)
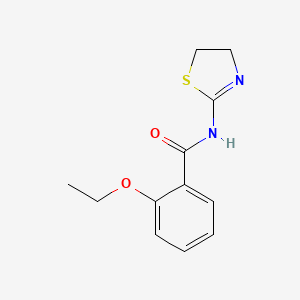
![3-allyl-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzaldehyde](/img/structure/B5712144.png)